Cyclohexyl (3-chlorophenyl)methanol
CAS No.: 522654-02-0
Cat. No.: VC13386863
Molecular Formula: C13H17ClO
Molecular Weight: 224.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522654-02-0 |
|---|---|
| Molecular Formula | C13H17ClO |
| Molecular Weight | 224.72 g/mol |
| IUPAC Name | (3-chlorophenyl)-cyclohexylmethanol |
| Standard InChI | InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 |
| Standard InChI Key | DVTKDLXICXTKCH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O |
| Canonical SMILES | C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Structural Properties
Cyclohexyl (3-chlorophenyl)methanol belongs to the family of substituted benzyl alcohols, featuring a cyclohexane ring fused to a chlorinated phenyl group via a hydroxymethyl bridge. Its IUPAC name, (3-chlorophenyl)-cyclohexylmethanol, reflects this connectivity. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 522654-02-0 |
| Molecular Formula | |
| Molecular Weight | 224.72 g/mol |
| SMILES | C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O |
| InChIKey | DVTKDLXICXTKCH-UHFFFAOYSA-N |
| PubChem CID | 12012317 |
The cyclohexyl group introduces conformational flexibility, while the 3-chlorophenyl moiety enhances electrophilicity, potentially influencing reactivity in substitution or coupling reactions. Spectroscopic data (unavailable in current sources) would typically include peaks for the aromatic protons (δ 7.2–7.4 ppm), cyclohexyl CH groups (δ 1.0–2.0 ppm), and the hydroxyl proton (δ 1.5–2.5 ppm, broad).
Synthesis Pathways and Optimization
Friedel-Crafts Alkylation Followed by Reduction
An alternative approach employs Friedel-Crafts alkylation of chlorobenzene with cyclohexylmethyl chloride in the presence of a Lewis acid (e.g., AlCl), producing a cyclohexyl-(3-chlorophenyl)methane intermediate. Subsequent oxidation (e.g., with KMnO) and reduction (NaBH) steps could yield the target alcohol . Notably, a 2015 patent (CN104628555A) highlights the use of coupling reactions to avoid issues like ortho/meta isomerism common in Friedel-Crafts syntheses, achieving yields >85% for analogous structures .
Industrial-Scale Considerations
Recent patents (WO2013098832A2) emphasize solvent selection (e.g., cyclohexane, dichloromethane) and catalytic systems (e.g., AgNO) to minimize cis/trans isomer impurities during purification . For instance, recrystallization from methanol-water mixtures effectively removes inorganic salts and byproducts .
Physicochemical and Thermodynamic Properties
While experimental data for Cyclohexyl (3-chlorophenyl)methanol is scarce, predictions can be made using group contribution methods:
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LogP (Octanol-Water Partition Coefficient): Estimated at 3.8 ± 0.5, indicating moderate lipophilicity suitable for membrane penetration in biological systems.
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Aqueous Solubility: Likely <1 mg/mL at 25°C due to the hydrophobic cyclohexyl and aryl groups.
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Melting Point: Analogous compounds (e.g., 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid) melt at 120–125°C, suggesting a comparable range .
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